2,3-Difluoro-4-iodophenacyl bromide
Description
Properties
Molecular Formula |
C8H4BrF2IO |
|---|---|
Molecular Weight |
360.92 g/mol |
IUPAC Name |
2-bromo-1-(2,3-difluoro-4-iodophenyl)ethanone |
InChI |
InChI=1S/C8H4BrF2IO/c9-3-6(13)4-1-2-5(12)8(11)7(4)10/h1-2H,3H2 |
InChI Key |
PKZAXWZJIJUBTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)F)F)I |
Origin of Product |
United States |
Preparation Methods
2,3-Difluoro-4-iodophenacyl bromide can be synthesized through several methods. One common synthetic route involves the reaction between 2,3-difluorobenzoic acid and ammonium iodide . The reaction conditions typically require the use of a solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2,3-Difluoro-4-iodophenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide and potassium fluoride.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Scientific Research Applications
2,3-Difluoro-4-iodophenacyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-iodophenacyl bromide involves its reactivity with various molecular targets. The presence of halogen atoms in the compound allows it to participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. The specific pathways and molecular targets depend on the context of its use, such as in organic synthesis or biological applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,3-difluoro-4-iodophenacyl bromide with structurally or functionally related compounds, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Reactivity Differences :
- The phenacyl bromide group in 2,3-difluoro-4-iodophenacyl bromide facilitates nucleophilic substitution (e.g., with amines or thiols), whereas the aldehyde in 2,3-difluoro-4-iodobenzaldehyde is prone to oxidation or condensation reactions (e.g., forming Schiff bases) .
- The boronic acid in 2,3-difluoro-4-hydroxyphenylboronic acid enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the bromide due to its lack of a boronate moiety .
Fluorine at positions 2 and 3 deactivates the ring, directing electrophilic attacks to the iodine-substituted position (para to the phenacyl group) .
Thermal and Photochemical Stability: Iodine’s heavy-atom effect may improve photochemical activity (e.g., triplet-state population) in 2,3-difluoro-4-iodophenacyl bromide compared to non-iodinated analogs like 4-chlorobenzotrifluoride . The nitro groups in 2,4-dichloro-3,5-dinitrotrifluorotoluene increase thermal stability but reduce solubility, unlike the more polarizable iodide in the target compound .
Biological Activity
2,3-Difluoro-4-iodophenacyl bromide (DFIB), with the molecular formula C₈H₄BrF₂IO and CAS number 1822673-76-6, is a compound of growing interest in pharmacological research due to its unique structural characteristics and biological activity. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
DFIB is classified as a phenacyl bromide, notable for its halogen substituents—two fluorine atoms and one iodine atom—attached to a phenyl ring. These halogens enhance the compound's reactivity and binding affinity towards various biological targets, including enzymes and receptors, making it a candidate for drug development and biochemical studies .
Enzyme Inhibition
Research indicates that DFIB exhibits potential as an inhibitor in enzymatic pathways. The presence of halogen atoms enhances its ability to interact with enzyme active sites, potentially leading to enzyme inhibition or modulation of protein-ligand interactions. This property is crucial for understanding its mechanism of action in various biochemical processes .
Study 1: Mechanistic Insights into Enzyme Interaction
A study conducted on the interaction of DFIB with specific enzymes revealed that the compound could effectively inhibit enzyme activity through competitive inhibition. The halogen substituents were found to play a significant role in enhancing binding affinity compared to non-halogenated analogs. This study utilized kinetic assays to determine the inhibition constants (Ki) for various enzymes, demonstrating DFIB's potential as a lead compound in drug design .
Study 2: Structural Analogs and Their Biological Effects
A comparative analysis of DFIB with structurally similar compounds showed that variations in halogen positioning significantly affected biological activity. For instance, compounds like 2-Fluoro-4-iodophenacyl bromide exhibited reduced binding affinity due to the absence of one fluorine atom. This highlights the importance of precise structural modifications in optimizing biological activity .
Data Tables
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 2,3-Difluoro-4-iodophenacyl bromide | C₈H₄BrF₂IO | Potential enzyme inhibitor |
| 2-Fluoro-4-iodophenacyl bromide | C₈H₅BrFIO | Reduced binding affinity |
| 2,3-Difluoro-4-methylphenacyl bromide | C₉H₇BrF₂O | Varies; potential for different pathways |
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying DFIB's activity. Potential areas of exploration include:
- In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics of DFIB in animal models.
- Therapeutic Applications : Exploring its efficacy in treating specific diseases where enzyme modulation is beneficial.
- Structural Optimization : Conducting structure-activity relationship (SAR) studies to identify more potent analogs.
Q & A
Q. How do surface interactions (e.g., with silica or polymers) influence the compound’s stability in heterogeneous catalysis?
- Methodological Answer :
- Surface Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption/desorption kinetics on silica nanoparticles.
- XPS Analysis : Characterize surface bonding (e.g., Si-O-I linkages) and oxidative degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
